molecular formula C16H17NO5S B3137062 N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine CAS No. 432012-21-0

N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine

Cat. No.: B3137062
CAS No.: 432012-21-0
M. Wt: 335.4 g/mol
InChI Key: IDCPUGOVQXQLLF-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine is a chemical compound with the molecular formula C16H17NO5S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxyphenyl group, a sulfonyl group, and a phenylglycine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with phenylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine
  • N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine
  • N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine

Uniqueness

N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-2-22-14-8-10-15(11-9-14)23(20,21)17(12-16(18)19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCPUGOVQXQLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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